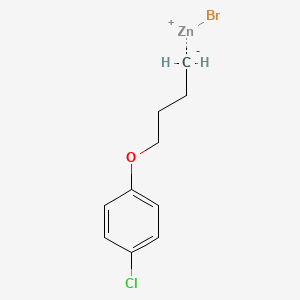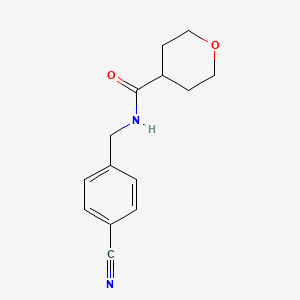
Ethyl 7,8-difluoro-4-hydroxy-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7,8-difluoro-4-hydroxy-2-naphthoate is a chemical compound with the molecular formula C13H10F2O3 and a molecular weight of 252.21 g/mol . This compound is a derivative of naphthalene, characterized by the presence of two fluorine atoms and a hydroxyl group on the naphthalene ring, as well as an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Ethyl 7,8-difluoro-4-hydroxy-2-naphthoate typically involves the esterification of 7,8-difluoro-4-hydroxy-2-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Ethyl 7,8-difluoro-4-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Applications De Recherche Scientifique
Ethyl 7,8-difluoro-4-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 7,8-difluoro-4-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The hydroxyl group and the fluorine atoms play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Ethyl 7,8-difluoro-4-hydroxy-2-naphthoate can be compared with other similar compounds such as:
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group and are known for their biological activities.
Fluorinated quinolines: These compounds also contain fluorine atoms and have applications in medicine and agriculture.
Indole derivatives: These compounds have a similar aromatic structure and are studied for their biological potential.
This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H10F2O3 |
|---|---|
Poids moléculaire |
252.21 g/mol |
Nom IUPAC |
ethyl 7,8-difluoro-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10F2O3/c1-2-18-13(17)7-5-9-8(11(16)6-7)3-4-10(14)12(9)15/h3-6,16H,2H2,1H3 |
Clé InChI |
PJLHZZODTGPFTO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=CC(=C2F)F)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)





![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)



